N-(2,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-28-15-8-10-18(29-2)17(12-15)22-20(27)13-30-21-24-23-19-11-9-16(25-26(19)21)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQFLSDJAKMDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure is characterized by a dimethoxyphenyl group and a triazolo-pyridazine moiety connected via a thioacetamide linkage. Its molecular formula is , with a molecular weight of approximately 373.4 g/mol .
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The biological activity of this compound could be attributed to its ability to inhibit bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Potential
Studies suggest that compounds with triazole and pyridazine derivatives may possess anticancer activity. For example, certain triazole derivatives have been reported to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific anticancer activity of this compound remains to be fully explored but shows promise based on structural analogs.
Cytotoxicity and Safety
In evaluating new compounds for therapeutic use, cytotoxicity is a critical factor. Preliminary studies on structurally related compounds have demonstrated low toxicity profiles in human cell lines such as HEK-293 . Future studies should assess the cytotoxic effects of this compound specifically to ensure safety for potential therapeutic applications.
The exact mechanisms by which this compound exerts its biological effects are not yet fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in disease processes. Molecular docking studies could provide insights into its binding affinities and interactions with target proteins.
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the compound's potential as an antitubercular agent. Research indicates that derivatives of triazole compounds exhibit significant activity against Mycobacterium tuberculosis. For instance, compounds similar to N-(2,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have shown promising results with IC50 values indicating effective inhibition of bacterial growth .
Antimicrobial Properties
The triazole moiety is recognized for its broad-spectrum antimicrobial activity. Studies have demonstrated that compounds containing this scaffold can effectively combat various bacterial strains, including drug-resistant ones. The compound's structure suggests it may possess similar properties, potentially inhibiting both Gram-positive and Gram-negative bacteria .
Anticonvulsant Activity
The compound may also contribute to anticonvulsant therapies. Research has shown that triazole derivatives can exhibit significant anticonvulsant effects in animal models. The presence of the thioacetamide group enhances the pharmacological profile of such compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring and alterations in the triazole structure can significantly influence biological activity. For example:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency against specific pathogens |
| Alkyl substitutions | Enhanced lipophilicity and membrane penetration |
Study 1: Antitubercular Evaluation
In a study focused on synthesizing novel triazole derivatives for antitubercular activity, several compounds were tested against Mycobacterium tuberculosis. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential of similar compounds like this compound in treating tuberculosis.
Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties of triazole derivatives revealed significant activity against various pathogens including Staphylococcus aureus and Escherichia coli. The study emphasized that modifications to the triazole ring could enhance efficacy . This suggests that this compound might also be effective against these strains.
Comparison with Similar Compounds
Key Observations :
- Triazolopyridazine cores (vs. triazinoindole) may alter electronic properties and binding affinities due to differences in ring size and nitrogen positioning .
Acetamide Derivatives with Diverse Heterocyclic Systems
Compounds with acetamide linkages but distinct heterocycles highlight functional group impacts (Table 2):
Key Observations :
- The target compound’s thioacetamide bridge contrasts with sulfonamide linkages (e.g., flumetsulam), which are common in herbicides but less explored in pharmaceutical contexts .
- Hydroxypyrimidine and isoxazole substituents () may confer hydrogen-bonding capabilities absent in the target compound’s methoxy-phenyl system .
Q & A
Q. What steps validate purity when HPLC and LC-MS data disagree?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
